molecular formula C14H10Cl2O3 B6406855 6-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261970-25-5

6-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406855
CAS RN: 1261970-25-5
M. Wt: 297.1 g/mol
InChI Key: HAPAIKMQDCEXCQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid, 95% (6-C2MPCBA 95%) is a chlorinated benzoic acid derivative that has been studied for its potential applications in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 111-113 °C and is soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 300.55 g/mol and a molecular formula of C13H9Cl2O3.

Mechanism of Action

6-C2MPCBA 95% is believed to act as a pro-drug, meaning that it is converted to an active form in the body. It is believed to be metabolized to 4-chloro-2-methoxybenzoic acid, which is an active metabolite that can bind to and activate certain receptors in the body. This activation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
6-C2MPCBA 95% has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-allergic effects, as well as the ability to modulate the activity of certain enzymes and receptors. Additionally, it has been shown to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-C2MPCBA 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and the yield of the reaction is high. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it can be toxic if inhaled or ingested, and it should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for the study of 6-C2MPCBA 95%. It could be further investigated for its potential applications in drug delivery and tissue engineering. Additionally, it could be studied for its potential effects on other biochemical and physiological processes, such as its potential anti-viral and anti-bacterial effects. Finally, it could be studied for its potential to modulate the activity of other enzymes and receptors.

Synthesis Methods

6-C2MPCBA 95% is synthesized by the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a catalyst. The reaction is carried out in a two-phase system with aqueous sodium hydroxide and methanol as the solvent. The reaction proceeds in two steps: first, the 4-chloro-2-methoxyphenol is converted to 4-chloro-2-methoxybenzoic acid and then to 6-chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid. The yield of the reaction is approximately 95%.

Scientific Research Applications

6-C2MPCBA 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including 3-aryl-2-chloro-1-phenyl-1H-indole derivatives and 4-chloro-2-methoxybenzene-1-sulfonamides. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-allergic drugs. Additionally, it has been used to prepare polymeric nanomaterials for drug delivery and tissue engineering.

properties

IUPAC Name

2-chloro-6-(4-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-12-7-8(15)5-6-9(12)10-3-2-4-11(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPAIKMQDCEXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691089
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-25-5
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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